molecular formula C28H20FN3O3 B2863741 1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1005296-22-9

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2863741
CAS No.: 1005296-22-9
M. Wt: 465.484
InChI Key: KLLNBGDHFPIKJB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine-3-carboxamide class, characterized by a bicyclic aromatic core with a carboxamide moiety at position 2. The structure features a 2-fluorophenylmethyl substituent at position 1 and a 4-phenoxyphenyl group at the amide nitrogen.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20FN3O3/c29-25-11-5-4-7-20(25)18-32-26-19(8-6-16-30-26)17-24(28(32)34)27(33)31-21-12-14-23(15-13-21)35-22-9-2-1-3-10-22/h1-17H,18H2,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLNBGDHFPIKJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is typically introduced through a nucleophilic substitution reaction. This step involves the reaction of a fluorobenzyl halide with a suitable nucleophile, such as an amine or an alcohol, under controlled conditions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction. These reactions require the use of palladium catalysts and specific ligands to achieve high yields and selectivity.

    Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require additional purification techniques, such as column chromatography or recrystallization, to obtain the pure compound.

Chemical Reactions Analysis

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents for this reaction include sodium methoxide and potassium tert-butoxide.

Scientific Research Applications

1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its functional groups can be modified to create derivatives with enhanced properties.

    Material Science: The compound’s unique electronic properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 1-[(2-fluorophenyl)methyl]-2-oxo-N-(4-phenoxyphenyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in cancer research, the compound may inhibit the activity of kinases involved in cell proliferation, thereby reducing tumor growth. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with related derivatives:

Compound Name / ID Substituents (Position 1) Amide Substituent (N) Molecular Formula Molecular Weight logP/logD Key Features Reference
Target Compound 2-Fluorophenylmethyl 4-Phenoxyphenyl C28H20FN3O3 489.48 Not reported High aromaticity, phenoxy group -
1-(4-Chlorobenzyl)-N-(4-chlorophenyl) (5a4) 4-Chlorobenzyl 4-Chlorophenyl C22H15Cl2N3O2 424.28 ~3.5 (est.) Chlorine enhances lipophilicity
1-(4-Fluorobenzyl)-N-(2-methoxyphenyl) 4-Fluorobenzyl 2-Methoxyphenyl C23H18FN3O3 403.41 ~2.8 (est.) Methoxy improves solubility
1-[(4-Fluorophenyl)methyl]-N-(oxolan-2-yl) 4-Fluorophenylmethyl Oxolan-2-ylmethyl C21H20FN3O3 381.41 1.96 Tetrahydrofuran enhances polarity
N3-(1-(3,5-Dimethyl)adamantyl) (67) Pentyl 3,5-Dimethyladamantyl C26H35N3O2 422.58 ~4.2 (est.) Bulky adamantyl group

Key Observations :

  • Lipophilicity: The target compound’s 4-phenoxyphenyl group likely increases logP compared to analogs with smaller amide substituents (e.g., oxolan-2-ylmethyl, logP = 1.96 ). Chlorinated derivatives exhibit higher logP due to halogenated aromatics .
  • Solubility : Methoxy or oxolan substituents improve aqueous solubility compared to halogenated or bulky groups .
  • Steric Effects : Bulky substituents (e.g., adamantyl) may hinder binding to flat enzymatic pockets but enhance selectivity .

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